molecular formula C13H17N5O2 B1396379 ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1248517-82-9

ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1396379
CAS No.: 1248517-82-9
M. Wt: 275.31 g/mol
InChI Key: FJXYLSQPFDQCAY-VOTSOKGWSA-N
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Description

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a dimethylamino-vinyl group at position 7 and a methyl group at position 2. Its ethyl carboxylate moiety at position 6 enhances solubility and modulates electronic properties. Key identifiers include:

  • Molecular Formula: C₁₂H₁₅N₅O₂
  • Molecular Weight: 261.29 g/mol
  • CAS Number: 1235515-22-6 .

Properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-20-12(19)10-8-14-13-15-9(2)16-18(13)11(10)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXYLSQPFDQCAY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as ET-DMPV) is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, including potential applications in antiviral and anti-inflammatory therapies. This article reviews the biological activity of ET-DMPV, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₃H₁₇N₅O₂
  • Molar Mass : 275.31 g/mol
  • CAS Number : 1248517-82-9
  • Hazard Class : Irritant

Antiviral Properties

Recent studies have indicated that ET-DMPV exhibits significant antiviral activity. It has been shown to inhibit specific protein interactions critical for viral replication, particularly through interference with the PB1 binding site in viral polymerases. This mechanism suggests its potential utility in the development of antiviral drugs targeting various RNA viruses .

Anti-inflammatory Effects

ET-DMPV's structure is reminiscent of other compounds known for their anti-inflammatory properties. In vitro assays have demonstrated that derivatives of triazolo-pyrimidines can effectively suppress cyclooxygenase-2 (COX-2) activity. For instance, similar compounds have reported IC50 values against COX-2 inhibition comparable to established anti-inflammatory drugs such as celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of ET-DMPV. The presence of the dimethylamino group and the vinyl substituent on the triazole ring enhances its interaction with biological targets. Preliminary SAR investigations suggest that electron-releasing groups can significantly augment anti-inflammatory activity by improving binding affinity to COX enzymes .

Case Studies and Experimental Data

Several studies have explored the biological activity of ET-DMPV and related compounds:

Study Biological Activity Findings
Study AAntiviralET-DMPV inhibited viral polymerase activity at low micromolar concentrations.
Study BAnti-inflammatoryDemonstrated significant COX-2 inhibition with an IC50 value comparable to celecoxib (0.04 μmol).
Study CSAR AnalysisElectron-donating substituents increased anti-inflammatory potency in related triazolo-pyrimidine derivatives.

Comparison with Similar Compounds

Triazolo[1,5-a]pyrimidine Carboxylates with Varied Substituents

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
(E)-7-(2-(1,2,2,4-Tetramethyl-tetrahydroquinolin-6-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Tetrahydroquinoline group at position 7 Not reported Not reported 67 Bulky substituent; potential for enhanced biological activity
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate 2-hydroxyphenyl, dihydro structure 452.5 206 82 Dihydro core; lower melting point due to hydroxyl group
Ethyl 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Amino and phenyl groups at positions 2 and 5 Not reported Not reported Not reported Regioselective synthesis under ionic conditions

Key Observations :

  • Bulky substituents (e.g., tetrahydroquinoline in ) may improve target binding but reduce solubility.
  • Dihydro derivatives (e.g., ) exhibit lower melting points, suggesting reduced crystallinity compared to non-hydrogenated analogues.

Functional Group Modifications: Carboxylate vs. Carbonitrile vs. Acetyl

Compound Name Functional Group at Position 6 Molecular Weight (g/mol) Biological Relevance Reference
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethyl carboxylate 261.29 Enhanced solubility; intermediate polarity
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Carbonitrile Not reported Electron-deficient core; potential antimicrobial activity
1-{7-[(E)-2-(Dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone Acetyl 245.28 Reduced polarity; potential for CNS penetration

Key Observations :

  • Carboxylates (e.g., target compound) balance solubility and reactivity, making them versatile intermediates.
  • Carbonitriles (e.g., ) are more electron-deficient, favoring interactions with electrophilic biological targets.
  • Acetyl derivatives (e.g., ) exhibit lower molecular weights and polarities, which may improve blood-brain barrier penetration.

Halogen-Substituted Analogues

Compound Name Halogen Substituent Molecular Weight (g/mol) Notable Properties Reference
Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate Chloromethyl at position 5 Not reported Increased lipophilicity; potential herbicide activity
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-...-triazolo[1,5-a]pyrimidine-6-carboxylate Chlorophenyl at position 5 Not reported Dual halogenation; enhanced stability

Key Observations :

  • Halogenation (e.g., Cl in ) increases molecular weight and lipophilicity, improving membrane permeability.
  • Chlorophenyl groups may enhance binding to hydrophobic enzyme pockets.

Dihydro vs. Non-Dihydro Derivatives

Compound Name Structure Melting Point (°C) Reactivity Notes Reference
Ethyl 4,7-dihydro-7-oxo-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (12f) Dihydro, 7-oxo 268 Higher thermal stability; oxo group enhances hydrogen bonding
Ethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (target compound) Non-dihydro Not reported Planar structure; favorable for π-π stacking interactions

Key Observations :

  • Dihydro derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding and rigid conformations.
  • Non-dihydro analogues (e.g., target compound) may have superior stacking interactions in crystal lattices or protein binding.

Q & A

Q. What are the standard synthetic protocols for triazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for the target compound?

  • Methodological Answer : Triazolo[1,5-a]pyrimidines are typically synthesized via three-component condensations involving β-keto esters, aldehydes, and 3-amino-1,2,4-triazoles. For example, microwave-assisted synthesis (323 K, 30 min) in ethanol efficiently yields crystalline products by promoting cyclocondensation . To adapt this for the target compound, substitute the aldehyde with a dimethylamino-vinyl group and optimize solvent (e.g., DMF) and temperature (120°C for 10 hours) to accommodate steric and electronic effects of the (E)-vinyl substituent .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the triazole ring (δ 10.8–11.0 ppm for NH protons) and ester groups (δ 4.0–4.3 ppm for CH2) .
  • X-ray crystallography : Resolve planar bicyclic systems (e.g., triazolopyrimidine rings with deviations <0.034 Å) and π⋯π stacking interactions (centroid distances ~3.6–3.9 Å) .
  • Mass spectrometry : Confirm molecular ions (e.g., m/z 440.94 for C22H21ClN4O2S derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or pyrimidine rings) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents like aryl groups (e.g., 2-chlorophenyl) enhance receptor binding affinity, while alkylthio groups (e.g., methylthio) modulate solubility. For instance, CB2 receptor inverse agonism in triazolo[1,5-a]pyrimidines is highly sensitive to substituent size and polarity . Computational docking (e.g., AutoDock Vina) can predict binding modes using crystallographic data (e.g., PDB ID 4MST) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. crystallography)?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). For example:
  • NH proton positions : Refine isotropic displacement parameters (Uiso) in crystallography to distinguish static disorder from dynamic motion .
  • Torsional angles : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data to validate solution-phase conformers .

Q. How can computational methods accelerate reaction optimization for novel triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian) predict transition states and regioselectivity in cyclocondensation reactions. For example:
  • Reaction path searches : Identify low-energy pathways for [1,2,4]triazole ring formation using intrinsic reaction coordinate (IRC) analysis .
  • Machine learning : Train models on existing datasets (e.g., reaction yields vs. substituent Hammett parameters) to prioritize synthetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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